(4-Chloro-3-formylthiophen-2-yl)boronic acid
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Overview
Description
(4-Chloro-3-formylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a chloro and formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 4-chloro-3-formylthiophene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-formylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
(4-Chloro-3-formylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-3-formylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Bromo-3-formylthiophen-2-yl)boronic Acid: Similar structure but with a bromo group instead of a chloro group.
(4-Methyl-3-formylthiophen-2-yl)boronic Acid: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
(4-Chloro-3-formylthiophen-2-yl)boronic acid is unique due to the presence of both a chloro and formyl group on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
36155-92-7 |
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Molecular Formula |
C5H4BClO3S |
Molecular Weight |
190.42 g/mol |
IUPAC Name |
(4-chloro-3-formylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BClO3S/c7-4-2-11-5(6(9)10)3(4)1-8/h1-2,9-10H |
InChI Key |
FCBJIBGYLUCGIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CS1)Cl)C=O)(O)O |
Origin of Product |
United States |
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